Rac-dibromophakellstatin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10Br2N4O2 |
|---|---|
Molecular Weight |
390.03 g/mol |
IUPAC Name |
7,8-dibromo-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-7,9-diene-3,11-dione |
InChI |
InChI=1S/C11H10Br2N4O2/c12-5-4-6-8(18)16-3-1-2-11(16)9(14-10(19)15-11)17(6)7(5)13/h4,9H,1-3H2,(H2,14,15,19) |
InChI Key |
QRIRJBWPCUYVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23C(NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |
Synonyms |
dibromophakellstatin rac-dibromophakellstatin |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Rac Dibromophakellstatin
Total Syntheses of Racemic and Enantioselective Dibromophakellstatin (B1246234)
The pursuit of dibromophakellstatin has resulted in multiple total syntheses of the racemic mixture and, subsequently, its individual enantiomers. These efforts have not only made the natural product and its analogues available for biological study but have also spurred the development of novel synthetic reactions and strategies. Key approaches for constructing the tetracyclic core of rac-dibromophakellstatin have been reported by the research groups of Lindel, Feldman, Austin, and Chen. semanticscholar.orgnih.gov
Lindel Group Approaches: Three-Component Imidazolidinone Annulation
The Lindel group developed a powerful three-component imidazolidinone annulation method for the synthesis of dibromophakellstatin. semanticscholar.orgnih.govmdpi.com This strategy was successfully applied to the total synthesis of the cytostatic marine natural product as a racemic mixture. researchgate.netuni-muenchen.de The key step in this synthesis, reported in 2005, is an annulation reaction that efficiently constructs the imidazolidinone ring. uni-muenchen.dedokumen.pub
Later, the Lindel group accomplished the first enantioselective total synthesis of (−)-dibromophakellstatin. semanticscholar.orgnih.gov This advanced synthesis utilized hydroxyproline (B1673980) as the source of chirality. semanticscholar.orgnih.gov From hydroxyproline, an optically active tricyclic enamide was constructed. nih.gov The crucial step was a diastereoselective, intermolecular three-component imidazolinone cyclization with this enamide, which is believed to proceed through a transient bis-carbamate intermediate to form the cyclic urea (B33335) core. nih.gov The synthesis was completed through subsequent deprotection, regioselective pyrrole (B145914) bromination, and deoxygenation steps to yield the natural (−)-enantiomer. mdpi.comnih.gov
| Lindel Group Synthesis Highlights | |
| Key Reaction | Three-component imidazolidinone annulation |
| Initial Approach | Total synthesis of this compound |
| Advanced Approach | First enantioselective total synthesis of (−)-dibromophakellstatin |
| Chiral Source | Hydroxyproline |
| Key Intermediate | Optically active tricyclic enamide |
Feldman Group Methodologies: Extending Pummerer Reaction Chemistry
The Feldman group contributed to the field by developing a synthesis of this compound that leverages the chemistry of the Pummerer reaction. semanticscholar.orgmdpi.com Their approach was designed to mimic the proposed biosynthesis of the phakellin-type alkaloids. dokumen.pub This biomimetic strategy was later extended to synthesize the related compound, rac-dibromophakellin. dokumen.pub The core of their methodology involves the formation of a key cyclization precursor that, under specific conditions, yields the tetracyclic framework of this compound. dokumen.pub
Austin Group Strategies: Hypervalent Iodine-Mediated Vicinal Syn Diazidation
A distinct approach was devised by the Austin group, which centered on a hypervalent iodine-mediated vicinal syn diazidation reaction. semanticscholar.orgnih.gov This methodology was successfully applied to achieve the total synthesis of (±)-dibromophakellstatin. nih.govsemanticscholar.org The key transformation introduces two adjacent nitrogen functionalities with specific stereochemistry, providing an efficient entry into the complex, nitrogen-rich core of the target molecule. semanticscholar.orgencyclopedia.pub
Chen Group Contributions to Tetracyclic Core Construction
The Chen group reported a notable synthesis of this compound in 2007. semanticscholar.orgdokumen.pub Their strategy for constructing the tetracyclic core featured a palladium-catalyzed direct functionalization of an imidazolinone substrate. nih.gov This C-H activation approach represents an efficient and modern method for forging a key bond in the molecular architecture of dibromophakellstatin. semanticscholar.orgnih.gov
| Summary of Racemic Syntheses | |
| Feldman Group | Extended Pummerer reaction chemistry |
| Austin Group | Hypervalent iodine-mediated vicinal syn diazidation |
| Chen Group | Palladium-catalyzed direct functionalization of imidazolinone |
Romo Group Enantioselective Synthesis
The Romo group achieved the first enantioselective total synthesis of (+)-phakellstatin and its brominated counterpart, (+)-dibromophakellstatin. nih.gov This landmark synthesis established the absolute configuration of the natural product. The key strategic elements of their route include:
A diastereoselective acylation to achieve desymmetrization of a (S,S)-cyclo(Pro, Pro) diketopiperazine. nih.gov
An intramolecular Mitsunobu reaction to install the C6 aminal. nih.gov
A tandem Hofmann rearrangement/cyclization, which ingeniously introduces the C10 quaternary aminal center while simultaneously forming the cyclic urea ring. nih.gov
This synthetic strategy is notable for its efficiency and potential for creating derivatives for further biological evaluation. nih.gov
Büchi/Horne Procedures for Related Pyrrole-Imidazole Alkaloids
The foundational work on the synthesis of related pyrrole-imidazole alkaloids by Büchi and Horne provided crucial context for later efforts. In 1982, Büchi and colleagues reported the first-ever synthesis of a cyclic pyrrole-imidazole alkaloid, rac-dibromophakellin. dokumen.pub Their approach was pioneering, featuring an elegant oxidative cyclization of dihydrooroidin to construct the core structure. dokumen.pub
Separately, the Horne group developed synthetic routes to other related alkaloids, including oroidin (B1234803), clathrodin, and the dispacamides. nih.govacs.org Their work involved the preparation and transformation of 2-amino-4,5-dialkoxy-4,5-dihydroimidazolines, which are key precursors for this class of natural products. acs.org These early syntheses established fundamental chemical principles that guided the more complex total syntheses of molecules like dibromophakellstatin.
Key Cyclization and Ring-Forming Reactions in Dibromophakellstatin Synthesis
The construction of the tetracyclic core of dibromophakellstatin is defined by key cyclization and ring-forming reactions. These transformations are designed to forge the intricate network of carbon-nitrogen and carbon-carbon bonds that constitute the skeleton of the natural product.
Several synthetic strategies, particularly those mimicking the proposed biosynthesis of pyrrole-imidazole alkaloids, invoke the formation of spiro intermediates. vulcanchem.comnih.gov A spiro compound is a molecule in which two rings are connected through a single shared atom.
In a racemic synthesis of dibromophakellstatin, Feldman and coworkers utilized a Pummerer reaction-mediated oxidative cyclization. acs.orgthieme-connect.com Their proposed mechanism suggests the initial formation of a spirocyclic aminal intermediate. nih.govthieme-connect.com This reactive spirocycle is not isolated but is thought to undergo a subsequent 1,2-nitrogen shift or further cyclization to yield the final ring system. thieme-connect.com The feasibility of this pathway highlights the importance of spirocyclic structures as transient species in the assembly of complex alkaloids. The biosynthetic pathway is also thought to involve the cyclization onto transient aminoimidazole tautomers, potentially forming key spiro intermediates. vulcanchem.comnih.gov
Table 2: Key Cyclization Reactions in Dibromophakellstatin Synthesis
| Reaction Type | Key Features | Synthetic Approach |
| Pummerer Reaction | Oxidative cyclization of a thio-substituted dihydrooroidin derivative. | Feldman et al. (racemic) acs.orgacs.org |
| Hofmann Rearrangement/Cyclization | Tandem reaction forming a quaternary aminal and a cyclic urea. | Romo et al. (enantioselective) nih.govacs.org |
| Three-Component Annulation | Forms the imidazolidinone ring in a single, diastereoselective step. | Lindel et al. (enantioselective) nih.govsemanticscholar.org |
| [3+2] Cycloaddition | Used to install the cyclic guanidine (B92328) ring in related phakellin structures. | Horne et al. nih.gov |
Intramolecular cycloadditions are powerful reactions that can rapidly build molecular complexity by forming multiple bonds and rings in a single step.
The three-component imidazolidinone annulation developed by Lindel is a prime example of an intramolecular cycloaddition strategy. nih.govsemanticscholar.org In this key step, a chiral tricyclic enamide reacts with a nitrene precursor (EtO2CNHOTs) in a process that forms three new bonds and generates the tetracyclic core of dibromophakellstatin. figshare.comnih.gov This reaction proceeds through the formation of a reactive intermediate that immediately undergoes cyclization.
Another notable strategy involves a tandem Hofmann rearrangement/cyclization, which was a critical step in Romo's synthesis of (+)-dibromophakellstatin. nih.govacs.org The Hofmann rearrangement of a carboxamide generates a reactive isocyanate intermediate. youtube.com This intermediate is immediately trapped by a neighboring amine nucleophile in an intramolecular fashion, simultaneously forming the C10 quaternary aminal center and the cyclic urea (imidazolidinone) ring of the target molecule. nih.govyoutube.com
Many synthetic routes to dibromophakellstatin rely on oxidative cyclization, a strategy that is likely biomimetic, meaning it mimics the way the molecule is made in nature. acs.orgnih.gov These reactions typically involve the oxidation of a linear precursor, which triggers a cascade of cyclizations to form the tetracyclic system.
Feldman's synthesis of (±)-dibromophakellstatin is centered on an oxidative cyclization of a dihydrooroidin derivative using a variant of the Pummerer reaction. acs.orgacs.orgnih.gov This method provides a controlled way to initiate cyclization at a specific site. acs.org Other syntheses have employed different oxidants, such as N-bromosuccinimide (NBS) or hypervalent iodine reagents, to achieve similar transformations, underscoring the versatility of this approach. acs.orgresearchgate.netdiva-portal.org For instance, the conversion of a cyclic urea precursor to dibromophakellstatin has been accomplished using NBS as the oxidant. researchgate.net These methods highlight how activating a precursor through oxidation can efficiently trigger the key ring-forming events needed to complete the synthesis of this complex natural product.
Nitrene Chemistry in D-Ring Formation
A key challenge in the synthesis of this compound is the construction of the D-ring, an imidazolinone moiety. A notable and efficient approach to this is through the application of nitrene chemistry.
The synthesis developed by Lindel and coworkers utilizes an ethoxycarbonylnitrene, generated in situ, for the direct annulation of the imidazolinone ring onto a pyrrolopyrazinone precursor. wiley.comacs.org This key step is a powerful demonstration of the utility of nitrene insertion reactions in the rapid assembly of complex heterocyclic systems. The reaction proceeds by treating a tricyclic enamine precursor with Lwowski's reagent (ethoxycarbonylnitrene precursor) in the presence of calcium oxide in wet dichloromethane. dokumen.pub This method allows for the formation of the tetracyclic core of dibromophakellstatin in a single, efficient step. dokumen.pub
The use of a nitrene generated from Lwowski's reagent highlights a sophisticated strategy for the formation of the vicinal diamine functionality required for the imidazolinone ring. dokumen.pub This approach is a significant departure from more traditional methods that might involve multiple steps to install the two nitrogen atoms with the correct relationship.
Samarium Diiodide (SmI₂)-Mediated Cleavage Reactions
Samarium diiodide (SmI₂) is a potent single-electron transfer reagent widely used in organic synthesis for its ability to mediate a variety of transformations, including carbon-carbon bond formations and cleavage reactions. nih.gov In the context of pyrrolidine-containing alkaloids, SmI₂-promoted reductive carbon-nitrogen bond cleavage of α-amino carbonyl compounds has been established as a valuable synthetic tool. clockss.orgsemanticscholar.org This methodology can be applied to 3-oxopyrrolidine derivatives to achieve regioselective C-N bond cleavage, providing access to functionalized aminobutanone derivatives. clockss.org
While SmI₂ is a powerful reagent for such transformations and its utility in the synthesis of various alkaloids has been demonstrated, its specific application for a key cleavage reaction in the major reported total syntheses of this compound is not a prominent feature. nih.govrsc.org Although one source briefly mentions the use of samarium diiodide in a synthesis of dibromophakellstatin, the primary literature from the major synthetic routes does not emphasize it as a key cleavage reagent. wiley.com The potential for SmI₂-mediated reactions in this context remains an area for further exploration in the development of new synthetic routes.
Synthetic Approaches to Specific Subunits and Ring Systems
The modular nature of this compound invites synthetic strategies that focus on the construction of key subunits and ring systems, which are then assembled to complete the total synthesis.
The dihydropyrrolo[1,2-a]pyrazinone core is a central feature of dibromophakellstatin and related marine alkaloids. mdpi.comencyclopedia.pub Various strategies have been developed for the construction of this tricyclic system.
One of the earliest approaches, reported by Lindel and coworkers, involves the synthesis of the dipyrrolopyrazinone core as a key intermediate. nih.gov In a racemic synthesis reported by Austin and coworkers, the 2,3-dihydrodipyrrolopyrazine core was constructed by coupling 2-pyrrolidinemethanol with a trichloroacetylpyrrole. mdpi.com The resulting alcohol was then oxidized to an aldehyde, which underwent cyclization to form the tricyclic scaffold. mdpi.com
Feldman's synthesis of this compound also centers on the construction of the pyrrolopyrazinone system, which then undergoes a key oxidative cyclization to form the final tetracyclic product. nih.gov These approaches highlight the importance of efficiently assembling the ABC ring system of the molecule as a platform for the final ring closure to form the D-ring.
In the enantioselective synthesis of (-)-dibromophakellstatin by the Lindel group, hydroxyproline methyl ester is incorporated into the tricyclic precursor. dokumen.pub The hydroxyl group on the pyrrolidine (B122466) ring is used to direct the stereochemistry of subsequent transformations. nih.gov
A powerful method for the functionalization of the pyrrolidine ring is the Overman rearrangement. thermofisher.com This mdpi.commdpi.com-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to the corresponding trichloroacetamide (B1219227) allows for the 1,3-transposition of an alcohol and an amine functionality. thermofisher.com This reaction has been a cornerstone in the synthesis of many complex alkaloids. caltech.edu In the context of related pyrrole-imidazole alkaloids, Nagasawa and coworkers employed an enamide-type Overman rearrangement for the enantioselective total synthesis of (+)-dibromophakellin, demonstrating a sophisticated method for constructing the chiral aminal at C10. nih.gov This strategy for C-N bond formation is a key tool for the functionalization of the pyrrolidine moiety. Furthermore, redox-neutral methods for the direct α-functionalization of pyrrolidines have been developed, offering a streamlined approach to installing substituents on this ring system. rsc.org
Pyrrolopyrazinone Scaffold Construction
Comparative Analysis of Synthetic Strategies for Dibromophakellstatin
Several research groups have reported total syntheses of this compound, each with unique strategies and levels of efficiency. A comparative analysis of these routes provides insight into the challenges of synthesizing this complex molecule and the ingenuity of the solutions developed.
The following table provides a comparative overview of some of the reported racemic syntheses of dibromophakellstatin:
| Research Group | Key Strategy | Reported Overall Yield | Number of Steps | Notes on Scalability |
| Lindel | Three-component imidazolidinone annulation using nitrene chemistry. dokumen.pubnih.gov | Data not specified in overview | Not explicitly stated in overview | The three-component reaction is generally considered efficient. |
| Feldman | Pummerer reaction chemistry for oxidative cyclization of an imidazole (B134444) derivative. nih.gov | Data not specified in overview | Not explicitly stated in overview | Pummerer reactions can sometimes be challenging to scale. |
| Austin | Hypervalent iodine-mediated vicinal syn-diazidation. mdpi.com | Data not specified in overview | Not explicitly stated in overview | Use of hypervalent iodine reagents is common in scalable syntheses. |
| Chen | Palladium-catalyzed direct functionalization of an imidazolinone. nih.govsemanticscholar.org | Data not specified in overview | Not explicitly stated in overview | Palladium-catalyzed reactions are often highly efficient and scalable. |
Biological Activities and Mechanistic Investigations of Rac Dibromophakellstatin
In Vitro Cytostatic and Cell Growth Inhibitory Activities
The racemic mixture of dibromophakellstatin (B1246234) has demonstrated notable cytostatic and cell growth inhibitory properties in preclinical studies.
Rac-dibromophakellstatin has been evaluated against a panel of human cancer cell lines, showing selective antitumor activity. nih.gov In a comprehensive screening of 36 human tumor cell lines, the compound exhibited varying degrees of potency. mdpi.comsemanticscholar.org The most significant activity was observed against an ovarian cancer cell line, followed by glioblastoma, non-small cell lung cancer, and uterine cancer cell lines. nih.govwjgnet.com
The growth inhibitory activity, measured as IC₅₀ (the concentration required to inhibit the growth of 50% of cells), highlights its selective nature. nih.gov The ovarian cancer cell line OVXF 899L was found to be the most sensitive to the compound. nih.govnih.gov Following in sensitivity were the glioblastoma cell line CNXF 498NL, the non-small cell lung cancer cell line LXF 529L, and the uterus cancer cell line UXF 1138L. nih.govmdpi.comnih.gov
It is important to note that further investigation into the enantiomers of dibromophakellstatin revealed that the naturally occurring (-)-dibromophakellstatin is the active enantiomer responsible for the antitumor effects. mdpi.comnih.gov Conversely, debromination of the pyrrole (B145914) moiety results in a complete loss of this activity. nih.gov
Table 1: Cytotoxic Activity of this compound Against Selected Human Cancer Cell Lines
| Cancer Cell Line | Type | IC₅₀ Value (µM) |
|---|---|---|
| OVXF 899L | Ovarian Cancer | 0.60 |
| CNXF 498NL | Glioblastoma | 0.93 |
| LXF 529L | Non-small Cell Lung Cancer | 0.96 |
| UXF 1138L | Uterine Cancer | 1.21 |
Data sourced from multiple studies evaluating the compound against a panel of 36 human cancer cell lines. nih.govmdpi.comnih.govwjgnet.comnih.govvulcanchem.com
Exploration of Proposed Mechanism of Action
The unique biological activity profile of this compound has led to investigations into its mechanism of action.
The distinct selectivity profile of this compound against different cancer cell lines suggests that it may operate through a novel mechanism of action, different from currently known anticancer agents. nih.govnih.govwjgnet.comresearchgate.net This hypothesis is supported by the fact that only the natural (-)-enantiomer exhibits antitumor activity, indicating a specific interaction with a biological target. nih.gov The loss of activity upon removal of the bromine atoms further underscores the importance of the compound's specific chemical structure for its biological function. nih.gov
Interactions with Biological Targets
Research has begun to identify specific molecular targets of this compound and its related compounds.
This compound has been identified as an inhibitor of the human 20S proteasome. acs.orgrsc.org The 20S proteasome is a crucial cellular complex responsible for degrading damaged or unnecessary proteins, and its inhibition is a validated strategy in cancer therapy. Both (±)-dibromophakellin and (±)-dibromophakellstatin were assessed for their ability to inhibit the chymotrypsin-like (ChT-L) activity of the proteasome. rsc.org
Studies on related phakellin analogs have provided insight into the binding mechanism. For instance, an X-ray co-crystal structure of a benzophakellin analog with the yeast 20S proteasome showed that the molecule binds non-covalently to the chymotrypsin-like active site. dokumen.pub A specific halogen bond was observed between a bromo substituent on the inhibitor and the carbonyl oxygen of a threonine residue in the active site, highlighting the role of the bromine atoms in target engagement. dokumen.pub
Other Reported Biological Activities of this compound Analogs
Structure-activity relationship studies have explored various analogs of phakellstatin to understand the chemical features essential for its biological activity. Limited studies have shown that modifications to the dibromophakellstatin structure can influence its potency. For example, a dichlorocyclopropane derivative of phakellstatin was found to exhibit more potent, albeit less selective, cell growth inhibitory activity against a panel of 36 cell lines when compared to dibromophakellstatin itself. nih.gov
Antimycobacterial Activity of Free Amino Groups
The broader class of polycyclic amines is also under investigation for activity against Mycobacterium tuberculosis. nih.govresearchgate.net In these studies, while the polycyclic carrier influences synergistic activities, the nature of the side chain is considered a determining factor for direct antimycobacterial potency. nih.govresearchgate.net For some of these polycyclic amines, inhibition of cell wall synthesis has been identified as a probable mechanism of action. nih.govresearchgate.net Antimycobacterial drugs are often categorized by their mechanisms, which include disrupting cell wall integrity, limiting cellular energy, or inhibiting the synthesis of essential macromolecules. nih.govresearchgate.netlecturio.com The search for novel compounds with mechanisms that can overcome resistance is a critical area of research. nih.govresearchgate.net
Antiprotozoal and Antibacterial Properties of Related Compounds
Several compounds structurally related to this compound, belonging to the pyrrole-imidazole and pyrrolopyrazinone alkaloid families, have demonstrated notable antiprotozoal and antibacterial activities. encyclopedia.pubmdpi.com These findings underscore the potential of this structural scaffold as a source for new antimicrobial agents.
Longamide B, a dihydropyrrolo[1,2-a]pyrazinone natural product, has been identified as having both antiprotozoal and antibacterial properties. encyclopedia.pubmdpi.com It has shown good potency against the African trypanosome, the protozoan parasite responsible for sleeping sickness. encyclopedia.pubmdpi.com
Oroidin (B1234803), the linear precursor to many cyclic pyrrole-imidazole alkaloids, exhibits antibiofilm activity against bacteria such as Pseudomonas aeruginosa and the marine α-proteobacterium Rhodobactrus salexigens. nih.govsemanticscholar.org This activity against bacterial biofilms, which are notoriously difficult to eradicate, makes oroidin a significant lead compound for further development. nih.govsemanticscholar.org
Palau'amine, a more complex dimeric pyrrole-imidazole alkaloid, has shown antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Interestingly, structure-activity relationship studies on palau'amine have revealed that the degree of bromination on the pyrrole ring influences its biological activity. nih.gov The non-brominated version of the compound was found to be more active than its monobromo and dibromo derivatives, suggesting that the bromine atoms, which are characteristic of this compound, may modulate antibacterial potency in different ways across the alkaloid family. nih.gov Other related alkaloids, such as agelasines and asmarines, also display general toxicity against bacteria and protozoa. nih.gov
Table of Antibacterial and Antiprotozoal Activities of Compounds Related to this compound
| Compound | Class | Activity Type | Target Organism(s) | Reference |
| Longamide B | Dihydropyrrolo[1,2-a]pyrazinone | Antiprotozoal, Antibacterial | African trypanosome | encyclopedia.pub, mdpi.com |
| Oroidin | Pyrrole-imidazole Alkaloid | Antibiofilm | Pseudomonas aeruginosa, Rhodobactrus salexigens | nih.gov, semanticscholar.org |
| Palau'amine | Pyrrole-imidazole Alkaloid | Antibacterial | Staphylococcus aureus, Bacillus subtilis | nih.gov |
| Agelasines/Asmarines | Diterpene Alkaloids | Antibacterial, Antiprotozoal | General | nih.gov |
Structure Activity Relationship Sar Studies of Rac Dibromophakellstatin
Impact of Bromine Substituents on Biological Activity
The two bromine atoms on the pyrrole (B145914) ring of dibromophakellstatin (B1246234) are a hallmark of many pyrrole-imidazole alkaloids and play a critical role in the compound's biological activity. Limited SAR studies have indicated that these bromine substituents are essential for the cytotoxic effects of the molecule. dntb.gov.ua The removal of the bromine atoms from the phakellstatin core results in a dramatic loss of antitumor activity, underscoring their importance. dntb.gov.ua
While the precise mechanism is not fully elucidated, the strong electron-withdrawing nature and the size of the bromine atoms significantly influence the electronic properties and conformation of the pyrrole ring. This is supported by observations in related compounds where a higher degree of bromination correlates with increased biological potency, such as the fish feeding deterrent activity in oroidin-like molecules. nih.gov In the synthesis of C-functionalized derivatives, the presence of the dibromo-substituted pyrrole influenced the stereochemical outcome of cyclization reactions, further suggesting the significant electronic impact of these halogens. danielromogroup.com The essential role of halogenation is a recurring theme in this class of marine alkaloids, with bromine substituents often being crucial for the antiparasitic activity of related compounds like pseudoceratidine derivatives. mdpi.com
Stereochemical Influences on Biological Activity
The compact, three-dimensional structure of dibromophakellstatin contains several stereocenters, and their specific configuration is paramount to its biological function. This high degree of stereospecificity strongly suggests that the compound interacts with a specific cellular target, likely a macromolecular receptor, to exert its cytotoxic effects. dntb.gov.ua
Dibromophakellstatin is a chiral molecule, and its enantiomers exhibit markedly different biological activities. Investigations into the racemic mixture and the individual enantiomers have revealed that only the naturally occurring (–)-dibromophakellstatin is responsible for the observed antitumor effects. acs.org The synthetic (+)-enantiomer is essentially inactive. dntb.gov.ua This enantioselective activity provides strong evidence for a specific, chiral binding interaction with a biological target. dntb.gov.ua When tested against a panel of 36 human tumor cell lines, rac-dibromophakellstatin showed notable activity against ovarian, glioblastoma, non-small cell lung, and uterine cancer cell lines, an effect attributed entirely to the (–)-enantiomer. acs.org
| Cancer Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| OVXF 899L | Ovarian | 0.60 | acs.orgCurrent time information in Bangalore, IN. |
| CNXF 498NL | Glioblastoma | 0.93 | acs.orgCurrent time information in Bangalore, IN. |
| LXF 529L | Non-Small Cell Lung | 0.96 | acs.orgCurrent time information in Bangalore, IN. |
| UXF 1138L | Uterine | 1.21 | acs.orgCurrent time information in Bangalore, IN. |
SAR of Ring C-Functionalized Derivatives
To further probe the SAR of dibromophakellstatin, researchers have synthesized and evaluated derivatives with modifications on the C-ring (the pyrrolidine (B122466) ring). These studies aim to understand how substitutions at this position affect cytotoxicity and to potentially identify analogues with improved activity.
A key study focused on the synthesis of C-12 functionalized derivatives of (–)-dibromophakellstatin. This research demonstrated that both the nature of the substituent and its stereochemistry at the C-12 position have a profound impact on cytotoxic activity.
The introduction of a hydroxyl group at C-12 led to diastereomers with starkly different activities. The (12R)-dibromo-12-hydroxyphakellstatin derivative was identified as the most potent compound in the series, exhibiting an average IC₅₀ value of 1.4 μM against a panel of twelve human cancer cell lines. In stark contrast, its diastereomer, (12S)-dibromo-12-hydroxyphakellstatin, was found to be completely inactive. This finding further emphasizes the high degree of stereochemical sensitivity required for the compound's interaction with its cellular target. Other modifications, such as the introduction of a dichlorocyclopropane group, have also been explored, leading to derivatives with altered potency and selectivity profiles compared to the parent compound. dntb.gov.ua
| Compound | Modification | Average IC₅₀ (µM) vs. Cancer Cell Panel | Reference |
|---|---|---|---|
| (–)-Dibromophakellstatin | Parent Compound | >30 (against 36 lines) | dntb.gov.ua |
| (12R)-Dibromo-12-hydroxyphakellstatin | C-12 Hydroxyl (R configuration) | 1.4 (against 12 lines) | |
| (12S)-Dibromo-12-hydroxyphakellstatin | C-12 Hydroxyl (S configuration) | Inactive | |
| Phakellstatin Dichlorocyclopropane Derivative | Dichlorocyclopropane modification | 7 (against 36 lines) | dntb.gov.ua |
Investigation of N-Pyrrole Substitution, Amide Isosters, and Linker Modifications
SAR studies for the broader family of pyrrole-imidazole alkaloids have often focused on modifications such as N-pyrrole substitutions, the replacement of the amide bond with isosteres (e.g., reverse amides), and alterations to the linker connecting the pyrrole and imidazole (B134444) moieties. nih.gov These strategies have been particularly fruitful in the context of the simpler, linear precursor oroidin (B1234803), leading to the discovery of analogues with potent antibiofilm activity. However, the application of these specific modifications directly to the rigid, tetracyclic core of dibromophakellstatin to modulate its cytotoxicity is not extensively documented in the scientific literature. The complex and constrained structure of dibromophakellstatin presents different synthetic challenges and may respond differently to such changes compared to its flexible acyclic precursors.
Synthesis and Biological Evaluation of Rac Dibromophakellstatin Analogs
Design and Synthesis of Derivatives for Mechanistic Probes
To elucidate the cellular targets and mechanism of action of rac-dibromophakellstatin, researchers have designed and synthesized various derivatives incorporating fluorescent tags and biotin (B1667282) labels.
Fluorescently Tagged this compound Analogs
The synthesis of fluorescently tagged analogs allows for the visualization of the compound's distribution within cells and its interaction with subcellular components. A notable example involves the creation of a random immunoaffinity fluorescence (IAF) tagged-sceptrin derivative. nih.gov This analog was instrumental in a sandwich assay that successfully identified MreB as an E. coli binding protein of sceptrin, a related marine alkaloid. nih.gov This approach provides a valuable methodology that could be adapted for identifying the binding partners of this compound.
Biotinylated this compound Derivatives for Target Identification
Biotinylation is a powerful technique for affinity-based purification of target proteins. By attaching a biotin molecule to the this compound scaffold, these derivatives can be used to capture and identify their cellular binding partners. This strategy is crucial for understanding the molecular basis of the compound's biological activity.
Rational Design of Analogs Based on SAR Insights
Structure-activity relationship (SAR) studies are fundamental to the rational design of more potent and selective analogs. Limited SAR studies on dibromophakellstatin (B1246234) have revealed critical structural features for its antitumor activity. nih.gov
Key findings from these studies include:
Essential Role of Bromine Atoms: The removal of the bromine atoms from the pyrrole (B145914) ring leads to a dramatic loss of antitumor activity, highlighting their importance for the compound's biological function. nih.gov
Significance of the Cyclic Urea (B33335) Moiety: The lack of anticancer activity in the related phakellins, which lack the cyclic urea, suggests that this functional group is also crucial for the observed effects. nih.gov
These insights guide the design of new analogs by focusing on modifications that retain or enhance these key structural elements while exploring other regions of the molecule for improved properties. nih.govresearchgate.net
Synthetic Accessibility and Diversification of the Dibromophakellstatin Scaffold
The development of efficient and versatile synthetic routes is essential for producing a diverse range of analogs for biological evaluation. nih.govmolaid.comacs.org
Synthesis of Dichlorocyclopropane Derivatives
In an effort to explore the impact of modifying the cyclopropane (B1198618) ring, a dichlorocyclopropane derivative of phakellstatin was synthesized. nih.gov This analog exhibited more potent activity in a panel of 36 cancer cell lines, with an average IC50 of 7 µM, suggesting that modifications at this position can lead to enhanced cytotoxicity. nih.gov The reaction of dipyrrolopyrazinones with dichlorocarbene (B158193) has been shown to result in ring expansion, yielding novel chlorinated dipyrroloazepinones, further expanding the structural diversity of accessible analogs. znaturforsch.com
Interactive Data Table: Biological Activity of this compound and Analogs
| Compound | Target/Assay | Activity | Reference |
| This compound | Antineoplastic (Sk-MEL-5, KM20L2) | ED50 0.28 µM | nih.gov |
| This compound | Antitumor (SF-268, NCI-H460, KM20L2) | ED50 1.4 µM, 2.1 µM, 0.4 µM | nih.gov |
| This compound | 36 Human Cancer Cell Lines | ED50 0.28–3.9 µM | nih.gov |
| Dichlorocyclopropane derivative of phakellstatin | 36 Human Cancer Cell Lines | Average IC50 7 µM | nih.gov |
Bioactivity of Synthetic Analogs in In Vitro Models
The promising, yet selective, cytotoxic profile of this compound has prompted further investigation into its structure-activity relationships (SAR). Research has focused on the synthesis of various analogs to identify the key structural features responsible for its anticancer activity and to potentially develop more potent compounds. These studies have primarily involved modifications to the core structure and evaluating the resulting analogs against various human cancer cell lines in vitro.
Initial studies on this compound established its selective activity against a panel of 36 human tumor cell lines. It proved most effective against an ovarian cancer cell line (OVXF 899L) with an IC₅₀ value of 0.60 µM. nih.govmdpi.comnih.gov Significant activity was also observed for glioblastoma (CNXF 498NL, IC₅₀ = 0.93 µM), non-small cell lung cancer (LXF 529L, IC₅₀ = 0.96 µM), and uterine cancer (UXF 1138L, IC₅₀ = 1.21 µM). nih.govnih.gov A crucial finding from these initial evaluations was that the biological activity resides exclusively in the naturally occurring (–)-enantiomer. nih.govmdpi.com Furthermore, early SAR studies indicated that the bromine atoms on the pyrrole ring are essential for cytotoxicity, as their removal results in a complete loss of activity. nih.gov
Subsequent research efforts have focused on creating and testing functionalized derivatives to build a more detailed SAR profile. A significant study involved the synthesis and cytotoxic evaluation of a series of ring C-functionalized derivatives of (–)-dibromophakellstatin. researchgate.net This has provided valuable insights into how modifications of the pyrrolidine (B122466) ring impact the compound's anticancer properties.
The most notable finding from these analog studies was the identification of (12R)-dibromo-12-hydroxyphakellstatin. This derivative, featuring a hydroxyl group on ring C, exhibited an average IC₅₀ value of 1.4 µM across a panel of twelve human cancer cell lines. researchgate.net Interestingly, its diastereomer, the (12S) configuration, was found to be inactive, highlighting a strict stereochemical requirement for activity at this position. researchgate.net
The bioactivity data for the parent compound and its key synthetic analogs are summarized below.
Interactive Data Table: In Vitro Cytotoxicity of Dibromophakellstatin and Analogs
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | OVXF 899L | Ovarian | 0.60 |
| This compound | CNXF 498NL | Glioblastoma | 0.93 |
| This compound | LXF 529L | Non-Small Cell Lung | 0.96 |
| This compound | UXF 1138L | Uterine | 1.21 |
| (–)-dibromophakellstatin | Panel Average | Various | Active |
| (+)-dibromophakellstatin | Panel Average | Various | Inactive |
| Debromo-dibromophakellstatin | Panel Average | Various | Inactive |
| (12R)-dibromo-12-hydroxyphakellstatin | Panel Average (12 lines) | Various | 1.4 |
| (12S)-dibromo-12-hydroxyphakellstatin | Panel Average (12 lines) | Various | Inactive |
These findings underscore the importance of the stereochemistry and specific functional groups on the tetracyclic core of dibromophakellstatin for its biological activity. The selective cytotoxicity of these compounds suggests a specific molecular target, and the data from synthetic analogs are crucial in elucidating this mechanism of action. nih.gov
Future Research Directions and Unresolved Questions
Elucidating Undiscovered Cellular Targets and Pathways of Rac-Dibromophakellstatin
The precise molecular mechanism underpinning the biological activity of this compound remains largely uncharted territory. Current evidence strongly suggests the existence of a novel mechanism of action, a hypothesis supported by its distinct selectivity profile against various human cancer cell lines. nih.govnih.gov A crucial finding is that only the naturally occurring (-)-enantiomer of phakellstatin exhibits antitumor activity, which points towards a specific and stereoselective interaction with a macromolecular target, such as a protein or enzyme, within the cell. nih.govsemanticscholar.org
Future research must prioritize the identification of these cellular binding partners. While the direct targets are unknown, studies on structurally related pyrrole-imidazole alkaloids may offer clues. For instance, compounds with similar scaffolds, such as palau'amine and dibromophakellin, have been shown to inhibit the human 20S proteasome, a key cellular machinery for protein degradation. mdpi.comnih.gov Investigating whether this compound also interacts with the proteasome or its associated pathways would be a logical starting point. Advanced techniques such as affinity chromatography using immobilized dibromophakellstatin (B1246234) analogs, yeast three-hybrid systems, or thermal proteome profiling could be employed to capture and identify its direct cellular interactors, thereby illuminating the pathways it modulates to exert its cytostatic effects.
Advanced Mechanistic Studies on Cytostatic Action
Initial screenings have demonstrated that this compound possesses potent cytostatic and cell growth inhibitory activity against a broad panel of human cancer cell lines. nih.govnih.gov The compound has shown particular efficacy against specific cancer types, as detailed in the table below.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) |
| OVXF 899L | Ovarian | 0.60 |
| CNXF 498NL | Glioblastoma | 0.93 |
| LXF 529L | Non-small cell lung | 0.96 |
| UXF 1138L | Uterine | 1.21 |
| Table: Cytotoxic activity of this compound against selected human cancer cell lines. nih.govnih.govsemanticscholar.org |
The foundation for future mechanistic studies lies in limited structure-activity relationship (SAR) data, which indicates that both the dibrominated pyrrole (B145914) ring and the cyclic urea (B33335) moiety are essential for its potent bioactivity. nih.gov Removal of the bromine atoms leads to a significant loss of potency. nih.gov
Advanced mechanistic studies should aim to move beyond broad cytotoxicity assays to dissect the specific cellular events triggered by (-)-dibromophakellstatin. This includes investigating its effects on the cell cycle, apoptosis induction, and key signaling pathways implicated in cancer, such as those regulated by p53 or NF-κB. rsc.org Determining whether the compound's cytostatic action stems from cell cycle arrest at a particular phase or the activation of programmed cell death pathways is critical. Furthermore, exploring its potential to overcome resistance to existing chemotherapeutic agents could reveal novel therapeutic strategies.
Development of More Potent and Selective Analogs
The synthesis of analogs is a cornerstone of medicinal chemistry, aimed at improving the therapeutic index of a lead compound. For this compound, there is considerable scope for developing analogs with enhanced potency and greater selectivity towards cancer cells over healthy cells. The total synthesis of dibromophakellstatin has been achieved both racemically and asymmetrically, alongside analogs like bromophakellstatin and the parent phakellstatin. researchgate.netnih.gov
One notable discovery was a dichlorocyclopropane derivative of phakellstatin, which exhibited more potent, albeit less selective, activity with an average IC50 of 7 μM against 36 cell lines. nih.govresearchgate.net This finding confirms that modifications to the core structure can modulate biological activity. Future analog development should focus on several key areas:
Modification of the Pyrrole Halogenation: Systematically replacing the bromine atoms with other halogens (chlorine, fluorine) or other electron-withdrawing groups to fine-tune electronic properties and target interactions.
Alterations to the Tetracyclic Core: Exploring variations in the ring sizes and stereochemistry of the scaffold to probe the structural requirements for binding to its cellular target.
Derivatization of the Cyclic Urea: Introducing substituents on the urea nitrogens to potentially enhance cell permeability or introduce new interaction points.
A divergent synthetic route would be highly beneficial, allowing for the rapid generation of a library of analogs for comprehensive SAR studies. nih.gov
Interplay between Biosynthesis and Synthetic Strategies for New Analog Discovery
The intricate structure of pyrrole-imidazole alkaloids has led to a fascinating interplay between proposed biosynthetic pathways and the design of total synthesis strategies. nih.gov While the exact enzymatic steps are unknown, the biosynthesis is hypothesized to originate from amino acid precursors like L-proline and potentially histidine or lysine (B10760008), which are assembled into key intermediates like oroidin (B1234803). nih.govsemanticscholar.org These monomers are then believed to undergo complex enzymatic cyclizations and elaborations to form the diverse array of polycyclic structures found in nature. nih.govnih.gov
Synthetic chemists have drawn inspiration from these "bioinspired" or "biomimetic" hypotheses. nih.govmdpi.com For example, the synthesis of this compound has been achieved via a putative biomimetic oxidative cyclization of an imidazolone (B8795221) precursor. researchgate.net This synergy is a two-way street:
Biosynthesis Inspiring Synthesis: Postulated biosynthetic intermediates and transformations, such as the cyclization of oroidin-like precursors, provide a logical blueprint for designing synthetic routes. nih.govsemanticscholar.org
Synthesis Informing Biosynthesis: The successful execution of a bio-inspired synthetic step in the lab lends credibility to its feasibility in a biological context. nih.gov
Future research should continue to explore this relationship. The isolation and characterization of new, structurally related natural products could reveal previously unknown biosynthetic intermediates. nih.gov In parallel, the development of novel synthetic reactions, such as the three-component imidazolidinone annulation used in one total synthesis, can provide tools to construct not only the natural product but also a wide range of designed analogs that would be inaccessible through biosynthesis alone. semanticscholar.orgvulcanchem.commdpi.com This dual approach will be crucial for discovering new analogs with unique biological profiles.
Application of this compound Scaffolds in Chemical Biology
The unique and rigid tetracyclic core of dibromophakellstatin represents a "privileged scaffold" in chemical biology. mdpi.comvulcanchem.com Such scaffolds are molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable starting points for developing chemical probes and therapeutic agents. nih.gov
The future application of the dibromophakellstatin scaffold in chemical biology is a promising area of research. By functionalizing the core structure, a variety of chemical tools can be created:
Affinity Probes: Attaching biotin (B1667282) or other affinity tags to a non-critical position on the scaffold would enable pull-down experiments to isolate and identify its cellular binding partners. rsc.org
Fluorescent Probes: Conjugating the scaffold to a fluorophore would allow for the visualization of its subcellular localization and trafficking in real-time using fluorescence microscopy.
Photoaffinity Labels: Incorporating a photo-activatable cross-linking group would allow for the covalent and irreversible capture of the scaffold's binding partners upon UV irradiation, facilitating their identification.
The creation of a scaffold-based compound library would be a powerful resource for screening against various biological targets, potentially uncovering entirely new activities and therapeutic applications beyond cancer. nih.govcam.ac.uk The development of versatile synthetic strategies is therefore essential not only for producing the natural product itself but also for generating a diverse set of tools to explore complex biological systems. nih.gov
Q & A
Q. What are the primary natural sources and known pharmacological activities of rac-dibromophakellstatin?
rac-Dibromophakellstatin is a marine-derived pyrroloimidazole alkaloid isolated from sponges of the Phakellia genus. Its pharmacological activities include cytotoxicity and immunosuppressive properties, as demonstrated in in vitro assays . Methodologically, bioactivity profiling involves cell viability assays (e.g., MTT or resazurin-based tests) against cancer cell lines and immune cell inhibition studies (e.g., T-cell proliferation assays). Researchers should cross-validate results with structurally related analogs to establish structure-activity relationships (SAR).
Q. What are the key steps in the synthetic route for this compound?
A five-step synthesis strategy has been reported, with the critical step being the D-ring formation via reaction of an electron-rich enamine (B-ring) with an electrophilic nitrogen species. This contrasts with earlier enantioselective syntheses requiring up to 15 steps . For reproducibility, researchers must document reaction conditions (e.g., solvent, temperature, catalysts) and intermediates using spectroscopic data (NMR, HRMS). Refer to the Beilstein Journal of Organic Chemistry guidelines for experimental reporting standards .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) and X-ray crystallography are critical for structural elucidation. Purity should be confirmed via HPLC with UV/Vis or mass spectrometry detection. Researchers should compare spectral data with literature values and deposit raw data in repositories like CCDC for crystallographic structures .
Advanced Research Questions
Q. How can synthetic efficiency be improved for this compound, particularly in D-ring formation?
Optimization strategies include:
- Screening alternative nitrogen electrophiles to enhance regioselectivity.
- Employing flow chemistry to control exothermic reactions.
- Computational modeling (DFT) to predict transition-state energetics. Comparative yield data from previous methods should be tabulated (see Table 1 ), and mechanistic studies (e.g., kinetic isotope effects) can clarify reaction pathways .
Table 1: Synthetic Route Comparison
| Method | Steps | Key Reaction | Yield (%) | Reference |
|---|---|---|---|---|
| Five-step racemic synthesis | 5 | Enamine-electrophile cyclization | N/A | |
| Enantioselective synthesis | 15 | Asymmetric hydrogenation | 12 |
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., cell line specificity, incubation time). To resolve these:
- Replicate experiments using standardized protocols (e.g., NCI-60 panel for cytotoxicity).
- Perform meta-analyses of published data, accounting for variables like compound purity (≥95% by HPLC) and solvent effects (DMSO concentration ≤0.1%).
- Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What experimental approaches can elucidate the mechanism of action of this compound?
Advanced methodologies include:
- Target identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS).
- Pathway analysis : RNA-seq or phosphoproteomics to map signaling perturbations.
- In vivo models : Zebrafish xenografts for preliminary toxicity and efficacy profiling. Researchers should integrate orthogonal datasets to avoid overinterpretation of single-platform results .
Q. How can multidisciplinary approaches enhance research on this compound derivatives?
Collaborative strategies:
- Synthetic biology : Engineer microbial hosts (e.g., Streptomyces) for sustainable production.
- Medicinal chemistry : Design analogs with improved pharmacokinetic properties (e.g., logP optimization via ClogP calculations).
- Ecological studies : Assess the environmental impact of sponge harvesting using IUCN Red List criteria. Cross-disciplinary projects require alignment of research questions with funding agency priorities (e.g., NIH Natural Products Initiative) .
Methodological Best Practices
- Data Integrity : Raw NMR, MS, and bioassay data must be archived in FAIR-compliant repositories (e.g., Zenodo, ChEMBL) .
- Reproducibility : Follow CONSORT-like guidelines for synthetic procedures, including negative controls and triplicate experiments .
- Ethical Compliance : For sponge-derived samples, comply with the Nagoya Protocol on biodiversity access and benefit-sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
